molecular formula C7H12INO2 B14553107 6-Iodo-7-nitrohept-1-ene CAS No. 61846-90-0

6-Iodo-7-nitrohept-1-ene

Cat. No.: B14553107
CAS No.: 61846-90-0
M. Wt: 269.08 g/mol
InChI Key: IVVPMUDNAXTMME-UHFFFAOYSA-N
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Description

6-Iodo-7-nitrohept-1-ene is an organic compound characterized by the presence of an iodine atom and a nitro group attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-7-nitrohept-1-ene typically involves the iodination of a heptene precursor followed by nitration The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.

    Substitution: The iodine atom in this compound can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted heptene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-7-nitrohept-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Iodo-7-nitrohept-1-ene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    6-Bromo-7-nitrohept-1-ene: Similar structure with a bromine atom instead of iodine.

    6-Chloro-7-nitrohept-1-ene: Contains a chlorine atom in place of iodine.

    6-Fluoro-7-nitrohept-1-ene: Features a fluorine atom instead of iodine.

Uniqueness: 6-Iodo-7-nitrohept-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly interesting for specific chemical transformations and applications.

Properties

CAS No.

61846-90-0

Molecular Formula

C7H12INO2

Molecular Weight

269.08 g/mol

IUPAC Name

6-iodo-7-nitrohept-1-ene

InChI

InChI=1S/C7H12INO2/c1-2-3-4-5-7(8)6-9(10)11/h2,7H,1,3-6H2

InChI Key

IVVPMUDNAXTMME-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C[N+](=O)[O-])I

Origin of Product

United States

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